molecular formula C21H18ClNO4 B4829453 Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate CAS No. 6046-52-2

Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate

Cat. No.: B4829453
CAS No.: 6046-52-2
M. Wt: 383.8 g/mol
InChI Key: DZRHRVLNWTYPEM-UHFFFAOYSA-N
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Description

Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with an acetyl group, a chloro group, and a phenyl group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with appropriate reagents. For example, the reaction of aniline with ethyl acetoacetate in the presence of a catalyst can yield the quinoline core.

    Introduction of Substituents: The acetyl, chloro, and phenyl groups can be introduced through various substitution reactions. For instance, the acetyl group can be introduced via acetylation using acetic anhydride, while the chloro group can be introduced through chlorination using thionyl chloride.

    Formation of the Ester: The final step involves the esterification of the quinoline derivative with ethyl bromoacetate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Aminoquinoline, thioquinoline derivatives

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: The compound is being investigated for its anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.

Comparison with Similar Compounds

Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate can be compared with other quinoline derivatives, such as:

    3-Acetylquinoline: Similar in structure but lacks the chloro and phenyl groups, making it less versatile in terms of chemical reactivity.

    6-Chloro-4-phenylquinoline: Lacks the acetyl group, which is crucial for certain biological activities.

    Ethyl 2-(quinolin-2-yl)acetate: Lacks the acetyl and chloro groups, making it less effective in certain applications.

The unique combination of substituents in this compound enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research.

Properties

IUPAC Name

ethyl 2-(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4/c1-3-26-18(25)12-27-21-19(13(2)24)20(14-7-5-4-6-8-14)16-11-15(22)9-10-17(16)23-21/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRHRVLNWTYPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC2=C(C=C(C=C2)Cl)C(=C1C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365747
Record name Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-52-2
Record name Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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